Polacrilin potassium

Descripción general

Descripción

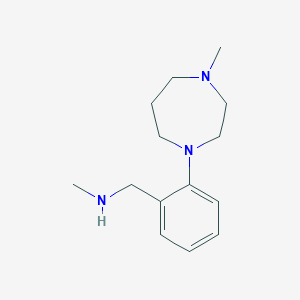

Polacrilin potassium is a useful research compound. Its molecular formula is C14H15KO2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Disintegrant Performance and Moisture Effects

Polacrilin Potassium NF, a weak cation exchange resin, is widely used as a disintegrant in pharmaceutical tablets. Research has shown that the performance of this compound as a disintegrant can be significantly affected by moisture. Different brands of this compound NF respond differently to moisture, impacting their disintegration performance in tablets. Moisture can cause some brands to swell, improving water uptake and disintegrant performance, while others may aggregate, reducing their effectiveness. This highlights the need to consider the moisture impact on this compound's functionality, especially in tablets made by wet granulation processes (Bele & Derle, 2011).

Bioavailability Enhancement

This compound, being an ion-exchange resin, has been studied for its potential to improve the bioavailability of anionic drugs. It can enhance the permeability of drugs like diclofenac potassium, a model anionic drug, in vitro and in vivo. This is achieved through its ion exchange properties, which could make it a useful excipient for increasing the bioavailability of certain drugs with poor gastrointestinal permeability (Bele & Derle, 2012).

Superdisintegrant in Pellet Formulation

This compound has been explored as a superdisintegrant in the formulation of fast-release pellets, particularly for drugs like rifampicin. Its inclusion in microcrystalline cellulose-based pellets prepared via extrusion-spheronization showed significant improvement in the dissolution efficiency of rifampicin. This suggests that this compound can be an effective superdisintegrant in such pellet formulations (Joshi et al., 2011).

Mechanism of Action

The disintegrant action of this compound has been attributed more to its wicking (capillary action) rather than swelling. Factors like particle size, pH of the medium, and the presence of lubricants influence its water uptake properties and disintegration performance. This suggests that its mechanism primarily involves drawing water into the tablet matrix, facilitating rapid disintegration (Bele & Derle, 2012).

Variability in Brands

Significant variability exists among different brands of this compound NF in terms of physical characteristics and functionality. This variability can impact their disintegration times and overall performance, underscoring the importance of careful selection and testing of this material for specific pharmaceutical applications (Bele & Derle, 2011).

Mecanismo De Acción

Target of Action

Polacrilin potassium is a weak cation exchange resin . It primarily targets potassium ions, which it binds and can exchange for other ions . This ion-exchange property is crucial to its role in pharmaceutical applications .

Mode of Action

This compound acts as a disintegrant in pharmaceutical tablets . Its mode of action is primarily through wicking, i.e., capillary action, rather than swelling . This means that it draws water into the tablet, promoting the absorption of water into the tablet matrix, leading to the disruption of the tablet .

Biochemical Pathways

This compound doesn’t directly interact with biochemical pathways as it primarily functions as a disintegrant. Its role is to facilitate the breakdown of the tablet, allowing the active pharmaceutical ingredients (APIs) within the tablet to be released and absorbed into the body where they can interact with their target biochemical pathways .

Result of Action

The result of this compound’s action is the efficient disintegration of the tablet, allowing for the rapid release of the APIs contained within . This facilitates the absorption of the APIs into the body, enabling them to exert their therapeutic effects .

Action Environment

The action of this compound can be influenced by environmental factors such as the pH of the medium and the presence of lubricants . For instance, an increase in the pH of the medium from acidic to neutral increases the bulk swelling of the particles, whereas it decreases water uptake and disintegrant performance . The presence of a lubricant decreases the water uptake rate and the disintegrant performance . It is also noted that this compound is stable against light, air, and heat at its highest operating temperature .

Análisis Bioquímico

Biochemical Properties

Polacrilin Potassium ionizes to an anionic polymer chain and potassium cations . It is hypothesized that this compound may improve the permeability of anionic drugs according to the Donnan membrane phenomenon .

Cellular Effects

The presence of this compound enhances the in vitro permeation and in vivo bioavailability of anionic drugs . This suggests that this compound may influence cell function by improving the permeability of anionic drugs that have poor gastrointestinal permeability .

Molecular Mechanism

The increased absorption of drug substances in the presence of ionizable polymers like this compound may be explained with the help of the Donnan membrane phenomenon . This phenomenon suggests that this compound may exert its effects at the molecular level by enhancing the permeability of anionic drugs .

Temporal Effects in Laboratory Settings

The effects of this compound on the permeability of anionic drugs were tested in vitro using diffusion cells and in vivo by monitoring serum levels in rats . The amount of drug permeated across a dialysis membrane in vitro was significantly more in the presence of this compound .

Dosage Effects in Animal Models

In vivo studies in rats showed a significant improvement in the extent of drug absorption in the presence of this compound . This suggests that the effects of this compound may vary with different dosages in animal models .

Propiedades

IUPAC Name |

potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZXTJUCNEUAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65405-55-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While both swelling and wicking have been proposed as mechanisms, research suggests that wicking, the ability to draw water into the tablet matrix, plays a more significant role than swelling in the disintegration process for polacrilin potassium. []

A: Research indicates that this compound can enhance the permeability and absorption of anionic drugs. This effect is attributed to the Donnan membrane phenomenon, wherein the anionic polymer chains of this compound influence the passage of charged drug molecules across biological membranes. []

A: Moisture can have a significant impact on this compound. While some moisture may enhance compactability, excessive moisture can lead to plasticization, reducing yield pressure and potentially compromising tablet tensile strength. Moreover, moisture can cause swelling or aggregation in different brands of this compound, ultimately impacting water uptake and disintegration performance. [, ]

A: Yes, significant variations in particle size, density, porosity, surface area, and morphology have been observed across different brands of this compound. These variations translate to differences in functionality, particularly in terms of intrinsic swelling and the initial rate of water uptake, ultimately affecting disintegration time. []

A: The settling volume test, a common measure for disintegrants, has proven inadequate in distinguishing between different sources of this compound. Measuring the water uptake rate is suggested as a more insightful functionality test for this ion exchange resin disintegrant. []

A: While this compound is a widely used disintegrant, its sensitivity to moisture warrants careful consideration, especially in wet granulation. The variable response of different brands to moisture necessitates pre-formulation studies to assess its suitability and optimize its performance in such processes. [, ]

A: Yes, this compound has been successfully employed in formulating ODTs. Its rapid disintegration property is beneficial in this context. Additionally, studies have explored its use in taste-masking applications, particularly with bitter drugs, further broadening its utility in ODT formulations. [, , , , ]

A: Research suggests that this compound can be utilized to enhance the dissolution rate of poorly soluble drugs. For instance, studies using piroxicam, a BCS class II drug, have demonstrated significant improvements in dissolution rates when formulated with this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1629806.png)

![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)